molecular formula C26H55NO5S B154291 Ethyl 4-ethyl-4-octadecylmorpholinium sulphate CAS No. 10096-64-7

Ethyl 4-ethyl-4-octadecylmorpholinium sulphate

Cat. No.: B154291
CAS No.: 10096-64-7
M. Wt: 493.8 g/mol
InChI Key: BYFUBPWVZUQUSN-UHFFFAOYSA-M
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Description

Ethyl 4-ethyl-4-octadecylmorpholinium sulphate is a chemical compound known for its surfactant properties. It is also referred to as N-Cetyl-N-ethyl morpholinium ethyl sulfate. This compound is characterized by its molecular formula C26H55NO5S and a molecular weight of 493.79 g/mol . It is commonly used in various industrial and scientific applications due to its unique chemical properties.

Preparation Methods

The synthesis of ethyl 4-ethyl-4-octadecylmorpholinium sulphate typically involves the reaction of morpholinium with ethyl ether and cetyl bromide. The reaction conditions include:

    Reactants: Morpholinium, ethyl ether, cetyl bromide

    Solvent: Typically an organic solvent like dichloromethane

    Temperature: Room temperature to slightly elevated temperatures

    Catalyst: Often a base such as sodium hydroxide to facilitate the reaction

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Ethyl 4-ethyl-4-octadecylmorpholinium sulphate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of simpler morpholinium derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the ethyl or octadecyl groups are replaced by other functional groups using reagents like alkyl halides.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to drive the reactions to completion. The major products formed depend on the type of reaction and the reagents used .

Scientific Research Applications

Ethyl 4-ethyl-4-octadecylmorpholinium sulphate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-ethyl-4-octadecylmorpholinium sulphate primarily involves its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better interaction between hydrophobic and hydrophilic substances. This property is crucial in its role as a detergent and emulsifier. The molecular targets include cell membranes and other lipid-containing structures, where it disrupts the lipid bilayer, leading to cell lysis and release of intracellular contents .

Comparison with Similar Compounds

Ethyl 4-ethyl-4-octadecylmorpholinium sulphate can be compared with other similar surfactants such as:

    Cetyltrimethylammonium bromide (CTAB): Another cationic surfactant with similar applications but different molecular structure.

    Sodium dodecyl sulfate (SDS): An anionic surfactant commonly used in laboratory and industrial applications.

    Triton X-100: A non-ionic surfactant widely used in biochemical research.

The uniqueness of this compound lies in its specific molecular structure, which provides distinct surfactant properties and makes it suitable for specialized applications .

Properties

IUPAC Name

4-ethyl-4-octadecylmorpholin-4-ium;ethyl sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H50NO.C2H6O4S/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25(4-2)21-23-26-24-22-25;1-2-6-7(3,4)5/h3-24H2,1-2H3;2H2,1H3,(H,3,4,5)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYFUBPWVZUQUSN-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC[N+]1(CCOCC1)CC.CCOS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H55NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3064938
Record name 4-Ethyl-4-octadecylmorpholinium ethyl sulfate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

493.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10096-64-7
Record name Morpholinium, 4-ethyl-4-octadecyl-, ethyl sulfate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10096-64-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Stearethyl morpholinium ethosulfate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Ethyl-4-octadecylmorpholinium ethyl sulfate
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Record name Ethyl 4-ethyl-4-octadecylmorpholinium sulphate
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Record name STEARETHYL MORPHOLINIUM ETHOSULFATE
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